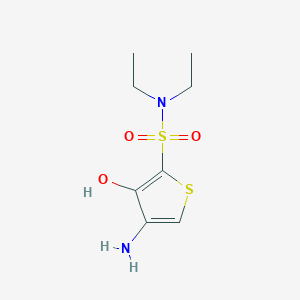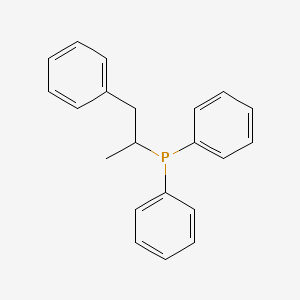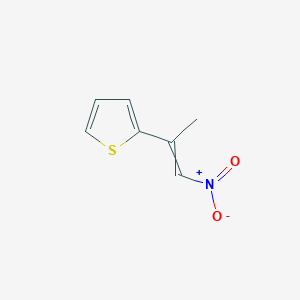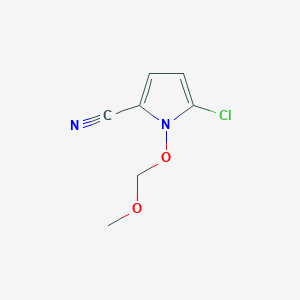![molecular formula C34H26N2O10 B14229571 Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate CAS No. 823814-62-6](/img/structure/B14229571.png)
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and nitrophenoxy groups attached to a benzoate core, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol, followed by nitration. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the esterification process. The nitration step requires a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to target molecules. The ester group allows for hydrolysis, releasing active intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains an additional benzyloxy group, altering its steric and electronic properties.
Uniqueness
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823814-62-6 |
|---|---|
Molecular Formula |
C34H26N2O10 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
methyl 3,5-bis(4-nitro-3-phenylmethoxyphenoxy)benzoate |
InChI |
InChI=1S/C34H26N2O10/c1-42-34(37)25-16-28(45-26-12-14-30(35(38)39)32(19-26)43-21-23-8-4-2-5-9-23)18-29(17-25)46-27-13-15-31(36(40)41)33(20-27)44-22-24-10-6-3-7-11-24/h2-20H,21-22H2,1H3 |
InChI Key |
IZJMZZZGVPGKOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)

![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)


![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)

![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
